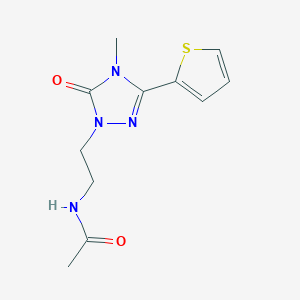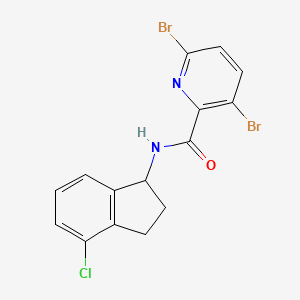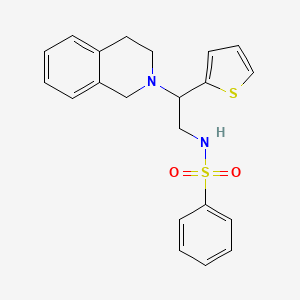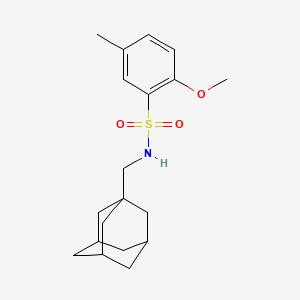![molecular formula C27H29ClN2OS B2490474 N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide CAS No. 850917-56-5](/img/structure/B2490474.png)
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related adamantane derivatives typically involves multi-step processes, including reactions such as amidation, N-alkylation, and reactions with chloropyrimidine or adamantanecarbonyl chloride as starting materials. These processes highlight the complexity and versatility of adamantane-based compound synthesis. For example, Su et al. (2011) developed a facile method for synthesizing a similar compound using convergent routes to reduce workups and steps in a good yield, confirming structures through IR spectral, 1HNMR, and elemental analyses (Su et al., 2011).
Molecular Structure Analysis
Spectral and quantum chemical analyses play a critical role in understanding the molecular structure of such compounds. For instance, Al-Ghulikah et al. (2019) performed Fourier transform infrared and Raman spectra analysis alongside DFT calculations to obtain the equilibrium geometric structure and predict vibrational IR and Raman spectra of a related adamantane-based compound (Al-Ghulikah et al., 2019).
Scientific Research Applications
Synthesis and Structural Analysis
- N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide and related compounds are synthesized using various methods, providing important insights into their structural properties. For instance, Su et al. (2011) detailed a synthesis method for a similar compound, N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide, through a convergent route that minimized steps and improved yield (Su, Guo, Yang, & Cui, 2011).
Medicinal Chemistry and Pharmacology
- A series of 1-adamantanecarboxamides, which are structurally related to the given compound, were synthesized and tested for their potential as selective 5-HT2 receptor antagonists, indicating their potential in pharmacological applications. One compound, (S)-N-[1-[2-(4-fluorophenyl)ethyl]pyrrolidin-3-yl]-1-adamantane carboxamide hydrochloride, demonstrated significant in vitro and in vivo anti-platelet effects (Fujio, Kuroita, Sakai, Nakagawa, & Matsumoto, 2000).
Materials Science and Polymer Research
- The compound and its derivatives are also of interest in materials science. For example, Liaw et al. (1999) synthesized new polyamides using an adamantane-type cardo dicarboxylic acid, highlighting the compound's potential in creating high-strength and high-temperature-resistant materials (Liaw, Liaw, & Chung, 1999).
Antimicrobial and Antiviral Research
- Research into adamantane derivatives has shown promising results in antimicrobial and antiviral applications. For instance, El-Emam et al. (2012) synthesized N′-heteroarylidene-1-adamantylcarbohydrazides with significant antimicrobial activity against various bacteria and the yeast-like pathogenic fungus Candida albicans (El-Emam, Alrashood, Al-Omar, & Al-Tamimi, 2012).
Neurological Research
- In the field of neurology, fluorescent heterocyclic adamantane amines, similar to the compound , have been synthesized and evaluated for their neuroprotective activities. These compounds have shown potential in inhibiting N-methyl-d-aspartate receptor/ion channels and scavenging free radicals, indicating their use in neuroprotection (Joubert, van Dyk, Green, & Malan, 2011).
properties
IUPAC Name |
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2OS/c28-21-7-5-20(6-8-21)24-25(22-3-1-2-4-23(22)30-24)32-10-9-29-26(31)27-14-17-11-18(15-27)13-19(12-17)16-27/h1-8,17-19,30H,9-16H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQRLLQZMSMOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCSC4=C(NC5=CC=CC=C54)C6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B2490391.png)


![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490400.png)





![N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-3-methylbenzamide](/img/structure/B2490408.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2490411.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2490413.png)